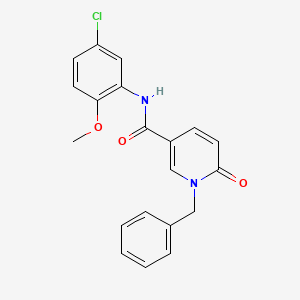

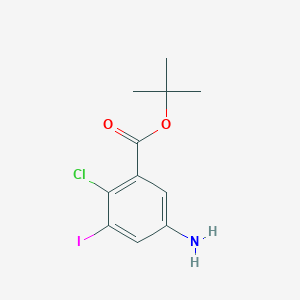

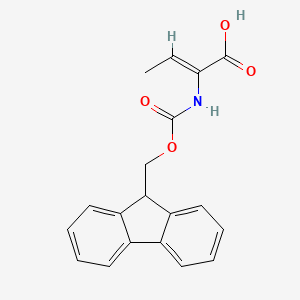

![molecular formula C22H21NO5S B2729374 9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951991-08-5](/img/structure/B2729374.png)

9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a useful research compound. Its molecular formula is C22H21NO5S and its molecular weight is 411.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Applications

A study by Kiskan and Yagcı (2007) describes the synthesis of a monomer possessing both benzoxazine and coumarin rings, which undergoes photodimerization and thermal ring-opening reactions. This process highlights the material's potential in developing thermally curable polymers with applications in coatings, adhesives, and composite materials due to its unique structural and photochemical properties (Kiskan & Yagcı, 2007).

Molecular Electronics and Optoelectronic Properties

Wang et al. (2006) synthesized derivatives of 2,5-diphenyl-1,3,4-oxadiazole with terminal ethynyl- and butadiynyl- substituents, demonstrating their potential in molecular electronics. The electron-withdrawing effect of the oxadiazole units and the influence of the spacer length on the redox and optical properties suggest the relevance of such compounds in designing molecular wires and optoelectronic devices (Wang et al., 2006).

Polymer Synthesis and Functionalization

Soto et al. (2016) reported on multifunctional benzoxazines with varying functionalities, showing low polymerization temperatures and the ability to form diverse polymer structures. This research underscores the compound's utility in creating advanced polymeric materials with tailored properties for specific applications, such as high-performance resins and coatings (Soto et al., 2016).

Mechanism of Action

Target of Action

The primary target of the compound 9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one, also known as 3-{4-methyl-2-oxo-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl}-1lambda6-thiolane-1,1-dione, is the G protein-gated inwardly-rectifying potassium (GIRK) channel . GIRK channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .

Mode of Action

The compound interacts with the GIRK channels, acting as an activator . This interaction results in the opening of the channels, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .

Biochemical Pathways

The activation of GIRK channels by the compound affects several biochemical pathways. Primarily, it influences the neuronal excitability pathway, reducing the likelihood of action potential firing and thus decreasing neuronal activity . The downstream effects of this include potential impacts on neurotransmission and synaptic plasticity, although the specific effects would depend on the context and location of the GIRK channels being activated .

Pharmacokinetics

It has been reported that the compound displays nanomolar potency as a girk1/2 activator with improved metabolic stability over prototypical urea-based compounds . This suggests that the compound may have good bioavailability and a favorable pharmacokinetic profile.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve a decrease in neuronal excitability due to the activation of GIRK channels . This can result in changes to neuronal signaling and potentially influence various neurological processes. The specific effects would likely depend on the context in which the compound is used, including the specific type of neurons involved and the overall state of the nervous system .

Properties

IUPAC Name |

9-(1,1-dioxothiolan-3-yl)-4-methyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5S/c1-14-17-7-8-19-18(11-23(13-27-19)16-9-10-29(25,26)12-16)21(17)28-22(24)20(14)15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOMUVRAPCUOKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)C4CCS(=O)(=O)C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

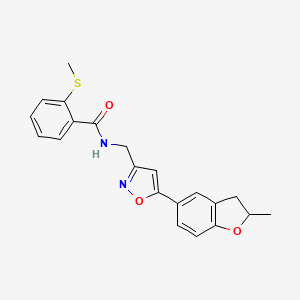

![4-Chloro-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2729308.png)

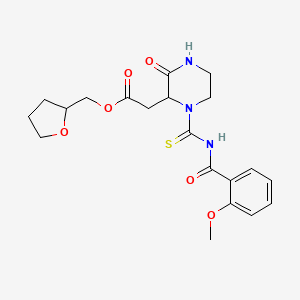

![3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide](/img/structure/B2729312.png)

![2-Chloro-N-[(2-pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]acetamide](/img/structure/B2729313.png)